![molecular formula C14H13FO2 B1375103 (2-(Benzyloxy)-4-fluorophenyl)methanol CAS No. 351445-99-3](/img/structure/B1375103.png)
(2-(Benzyloxy)-4-fluorophenyl)methanol
Overview
Description
The compound “(2-(Benzyloxy)-4-fluorophenyl)methanol” is likely a derivative of benzylic alcohol, which is a type of alcohol where the hydroxyl group is adjacent to a benzene ring .
Synthesis Analysis
While specific synthesis methods for “(2-(Benzyloxy)-4-fluorophenyl)methanol” are not available, benzylic alcohols can be synthesized through various methods. One such method involves the selective monooxygenation of primary and secondary benzylic C–H bonds using bis(methanesulfonyl) peroxide as an oxidant .Chemical Reactions Analysis
Benzylic alcohols, such as “(2-(Benzyloxy)-4-fluorophenyl)methanol”, are known to be reactive due to the presence of the benzylic position. They can undergo oxidation and reduction reactions .Scientific Research Applications
Chemical Analysis and Properties
- (2-(Benzyloxy)-4-fluorophenyl)methanol has been studied for its chemical properties and behavior in various solvents. A study conducted by Chavan and Gop (2016) examined the refractive indices of a similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, in methanol and benzene mixtures, providing insights into the solute-solvent interactions and physical properties of related fluorophenyl compounds (S. K. Chavan & B. A. Gop, 2016).
Fluorescent Logic Gates
- Gauci and Magri (2022) designed and synthesized compounds including 4-amino-N-aryl-1,8-naphthalimide fluorophores, which have structural similarities to (2-(Benzyloxy)-4-fluorophenyl)methanol. These compounds function as fluorescent logic gates and can be reconfigured between different logic states by altering solvent polarity, demonstrating potential applications in cellular membrane and protein interface studies (Gabriel Gauci & David C. Magri, 2022).
Palladium-Catalyzed Synthesis
- Sun, Sun, and Rao (2014) reported on the synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed C-H halogenation reactions. This method, compared to traditional approaches, offers advantages in terms of reaction conditions and yields, highlighting the role of fluorophenyl methanols in chemical synthesis (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).
Density Functional Theory Studies
- Trivedi (2017) conducted a theoretical study using Density Functional Theory (DFT) on a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol. This study focused on the compound's IR, normal mode analysis, and structure-activity relationship, providing insights into the active sites and electronic properties of fluorophenyl methanols (S. Trivedi, 2017).
Antitubercular Activities
- Bisht et al. (2010) synthesized a series of compounds including [4-(aryloxy)phenyl]cyclopropyl methanols and evaluated their antitubercular activities. This study demonstrated the potential of fluorophenyl methanols in developing new therapeutics for tuberculosis (S. S. Bisht, N. Dwivedi, V. Chaturvedi, et al., 2010).
Weak Interactions Study
- Choudhury et al. (2002) analyzed compounds including (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol to study weak interactions involving organic fluorine. This research sheds light on the molecular interactions and structural behavior of fluorophenyl methanols (A. Choudhury, U. K. Urs, P. S. Smith, et al., 2002).
Future Directions
properties
IUPAC Name |
(4-fluoro-2-phenylmethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCFHNGHJMIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730483 | |
Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)-4-fluorophenyl)methanol | |
CAS RN |
351445-99-3 | |
Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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